

ERG240: A Technical Guide to a Novel Immunometabolic Modulator

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Compound of Interest

Compound Name: *ERG240*

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Abstract

ERG240 is an experimental, orally active small molecule that acts as a selective inhibitor of branched-chain amino acid aminotransferase 1 (BCAT1). Developed by Ergon Pharmaceuticals, a preclinical-stage biotechnology company, **ERG240** has demonstrated significant anti-inflammatory properties in preclinical models by modulating the metabolic reprogramming of macrophages. This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical development, and key experimental data related to **ERG240**.

Discovery and Development

ERG240 was identified through molecular modeling approaches based on the X-ray crystal structures of human BCAT1.[1] It is a water-soluble structural analog of the branched-chain amino acid (BCAA) leucine.[1] The discovery of **ERG240** is part of a broader effort in targeting metabolic pathways in immune cells to treat inflammatory diseases.[2] Ergon Pharmaceuticals, the developer of **ERG240**, focuses on identifying key immune cells and their metabolic pathways that drive disease, and then designing small molecules to modulate these pathways.[3][4] Currently, **ERG240** appears to be in the preclinical stage of development, with no publicly available information on clinical trials.

Mechanism of Action

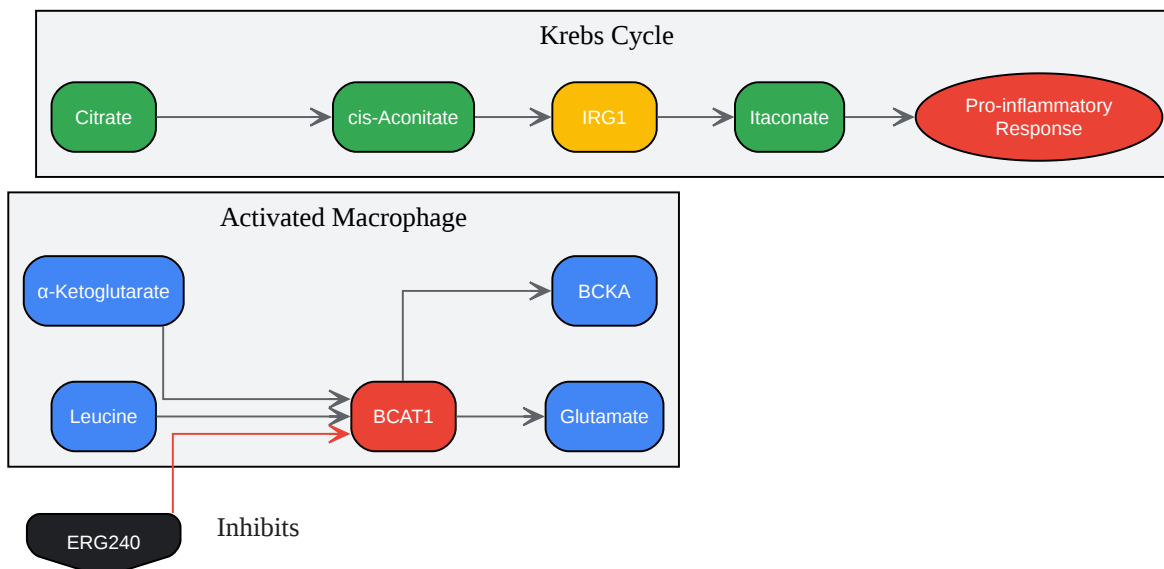
ERG240 is a potent and selective inhibitor of the cytosolic enzyme BCAT1, with an IC₅₀ in the range of 0.1–1 nM for the recombinant human enzyme.[1] It shows no inhibitory activity against the mitochondrial isoform, BCAT2.[1]

In activated macrophages, a metabolic shift known as the "broken" Krebs cycle occurs to support the production of pro-inflammatory mediators.[2] BCAT1 plays a pivotal role in this process by catalyzing the transamination of BCAAs, particularly leucine, to their corresponding branched-chain α -keto acids (BCKAs) and glutamate. This diversion of metabolites from the Krebs cycle leads to the accumulation of specific intermediates, including itaconate, which is associated with inflammation.

By competitively inhibiting BCAT1, **ERG240** "fixes" the broken Krebs cycle.[2] This leads to a reduction in oxygen consumption and glycolysis in activated macrophages.[5] A key consequence of BCAT1 inhibition by **ERG240** is the significant reduction in the expression of Immune-Responsive Gene 1 (IRG1) and the subsequent decrease in the production of itaconate.[1][5] This modulation of macrophage metabolism results in a less pro-inflammatory cellular phenotype.

Signaling Pathways

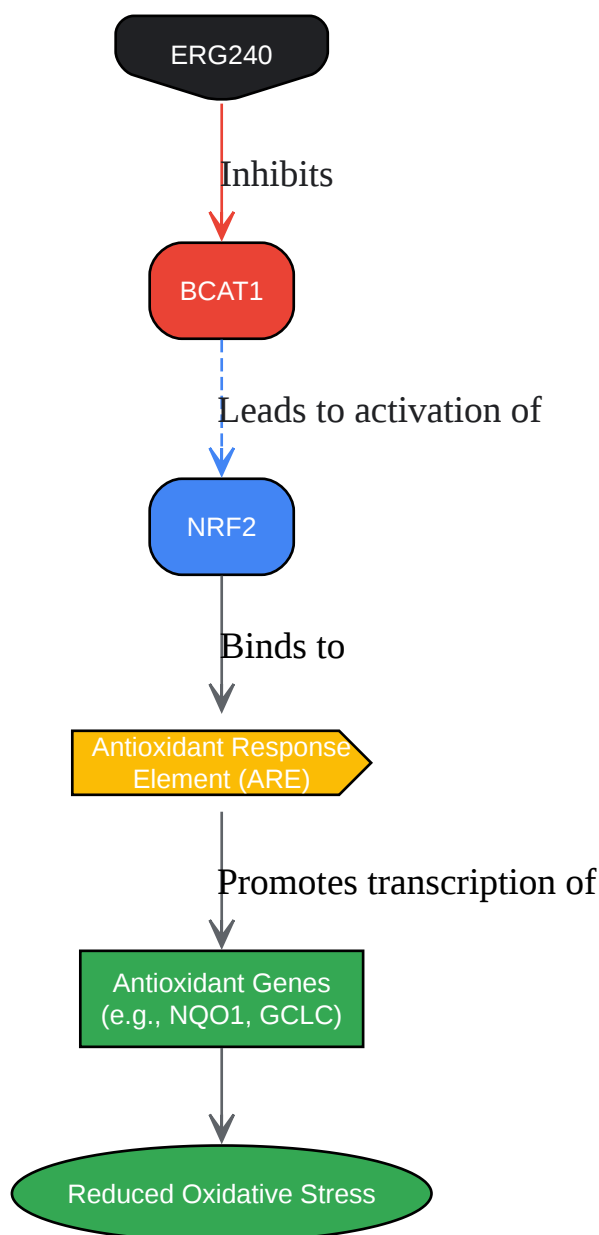
The primary signaling pathway affected by **ERG240** is the BCAT1-IRG1-itaconate axis within the broader context of macrophage metabolic reprogramming.



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ERG240 inhibits BCAT1, disrupting the pro-inflammatory metabolic pathway in macrophages.

ERG240 treatment has also been shown to activate the NRF2 (Nuclear factor erythroid 2-related factor 2) antioxidant response pathway, leading to an increase in antioxidant gene expression and a reduction in reactive oxygen species (ROS).



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ERG240's inhibition of BCAT1 leads to the activation of the NRF2 antioxidant pathway.

Furthermore, RNA-sequencing analysis of peritoneal macrophages from LPS-injected mice treated with **ERG240** revealed a downregulation of an interferon-inducible GTPase gene signature.

Quantitative Data

In Vitro Potency

Parameter	Value	Cell/Enzyme System	Reference
IC50	0.1–1 nM	Recombinant Human BCAT1	[1]
IC50	~5–10 mM	Murine Bone Marrow-Derived Macrophage (BMDM) Migration	[1]

Preclinical Pharmacokinetics in Mice

A study in mice revealed that **ERG240** has excellent bioavailability and a relatively short half-life.[\[1\]](#)

Table 1: Pharmacokinetic Parameters of **ERG240** in Mice after Intravenous (IV) Administration (125 mg/kg)[\[1\]](#)

Parameter	Unit	Value
C0	µg/mL	185.3
t1/2	h	0.6
AUC_last	µgh/mL	102.8
AUC_inf	µgh/mL	102.9
Vz	L/kg	1.0
Cl	L/h/kg	1.2
MRT_last	h	0.4

Table 2: Pharmacokinetic Parameters of **ERG240** in Mice after Oral (PO) Administration (500 mg/kg)[\[1\]](#)

Parameter	Unit	Value
Cmax	µg/mL	102.3
Tmax	h	0.3
AUC_last	µgh/mL	86.8
AUC_inf	µgh/mL	86.9
t1/2	h	0.5
F (%)	%	21.1

In Vivo Efficacy in Preclinical Models

ERG240 has demonstrated significant efficacy in animal models of inflammatory diseases.

Table 3: Efficacy of **ERG240** in a Mouse Model of Collagen-Induced Arthritis (CIA)[1]

Parameter	Treatment	Outcome
Inflammation	ERG240	53% reduction
Cartilage Degradation	ERG240	74% reduction
Pannus Formation & Bone Erosion	ERG240	86% reduction

In a rat model of severe kidney inflammation (nephrotoxic nephritis), oral administration of **ERG240** for 10 days resulted in significantly reduced glomerular crescent formation, proteinuria, and serum creatinine.[6]

Experimental Protocols

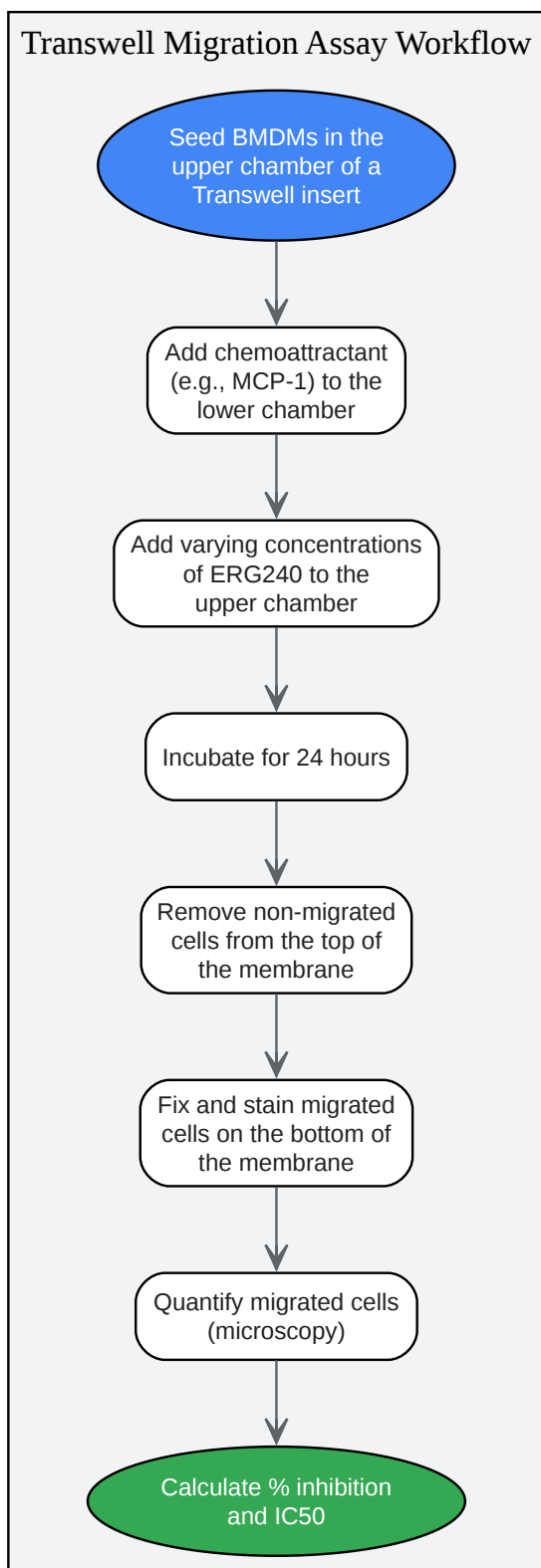
BCAT1 Inhibition Assay (Fluorometric)

The inhibitory activity of **ERG240** on BCAT1 is determined using a continuous fluorometric assay.[1] This assay couples the production of α -ketoisocaproate (the product of leucine transamination by BCAT1) to the oxidation of NADH by leucine dehydrogenase, which results in a decrease in fluorescence.

- Principle: The assay measures the decrease in NADH fluorescence as it is consumed in the coupled reaction.
- Reagents: Recombinant human BCAT1, L-leucine, α -ketoglutarate, NADH, and leucine dehydrogenase.
- Procedure (General):
 - Recombinant BCAT1 is incubated with varying concentrations of **ERG240**.
 - The reaction is initiated by the addition of L-leucine and α -ketoglutarate.
 - The coupled enzyme, leucine dehydrogenase, and NADH are included in the reaction mixture.
 - The decrease in NADH fluorescence (Excitation: ~340 nm, Emission: ~460 nm) is monitored over time.
 - IC50 values are calculated from the dose-response curves.

Macrophage Migration Assay (Transwell)

The effect of **ERG240** on macrophage migration is assessed using a transwell assay.^[1]



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Workflow for assessing the effect of **ERG240** on macrophage migration.

RNA-Sequencing of Macrophages

To understand the global transcriptional changes induced by **ERG240**, RNA-sequencing is performed on macrophages.^[1]

- **Cell Culture and Treatment:** Human monocyte-derived macrophages (hMDMs) or mouse peritoneal macrophages are stimulated with lipopolysaccharide (LPS) in the presence or absence of **ERG240**.
- **RNA Isolation:** Total RNA is extracted from the cells using a suitable method (e.g., TRIzol).
- **Library Preparation:** RNA quality is assessed, and sequencing libraries are prepared (e.g., using a TruSeq Stranded mRNA kit).
- **Sequencing:** Libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina).
- **Data Analysis:**
 - Raw sequencing reads are processed for quality control.
 - Reads are aligned to the appropriate reference genome (human or mouse).
 - Gene expression is quantified.
 - Differential gene expression analysis is performed to identify genes up- or down-regulated by **ERG240** treatment.
 - Pathway analysis and gene ontology enrichment analysis are conducted to identify the biological processes and signaling pathways affected by **ERG240**.

Conclusion

ERG240 is a promising preclinical candidate that targets the metabolic reprogramming of macrophages for the treatment of inflammatory diseases. Its selective inhibition of BCAT1 offers a novel approach to dampen inflammation by "fixing" the broken Krebs cycle in activated immune cells. The robust preclinical data, including potent in vitro activity and significant in vivo efficacy, warrant further investigation into the therapeutic potential of **ERG240**. Future studies

should focus on completing IND-enabling studies to pave the way for clinical evaluation in patients with inflammatory conditions such as rheumatoid arthritis and autoimmune kidney diseases.

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